molecular formula C18H13N3O B12917212 3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine CAS No. 920984-05-0

3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine

Cat. No.: B12917212
CAS No.: 920984-05-0
M. Wt: 287.3 g/mol
InChI Key: IIFYMCYKZXRLMA-UHFFFAOYSA-N
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Description

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with phenyl groups attached at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the desired isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine.

Industrial Production Methods

Industrial production methods for 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

920984-05-0

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C18H13N3O/c19-18-16-15(11-14(20-18)12-7-3-1-4-8-12)22-21-17(16)13-9-5-2-6-10-13/h1-11H,(H2,19,20)

InChI Key

IIFYMCYKZXRLMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=C2)ON=C3C4=CC=CC=C4)N

Origin of Product

United States

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